molecular formula C6H4BCl3O2 B1364955 2,3,4-Trichlorophenylboronic acid CAS No. 352530-21-3

2,3,4-Trichlorophenylboronic acid

Cat. No.: B1364955
CAS No.: 352530-21-3
M. Wt: 225.3 g/mol
InChI Key: MXFWEDVDGXOVRT-UHFFFAOYSA-N
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Description

2,3,4-Trichlorophenylboronic acid: is an organoboron compound with the molecular formula C6H4BCl3O2 and a molecular weight of 225.26 g/mol . This compound is characterized by the presence of three chlorine atoms attached to a phenyl ring, along with a boronic acid functional group. It is a white to off-white solid that is sparingly soluble in DMSO and slightly soluble in methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichlorophenylboronic acid typically involves the reaction of 2,3,4-trichlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trichlorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water), and aryl halide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

2,3,4-Trichlorophenylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3,4-Trichlorophenylboronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include:

Comparison with Similar Compounds

  • 2,3,5-Trichlorophenylboronic acid
  • 2,3,6-Trichlorophenylboronic acid
  • 2,4,5-Trichlorophenylboronic acid

Comparison: 2,3,4-Trichlorophenylboronic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. Compared to other trichlorophenylboronic acids, it may exhibit different reactivity patterns and selectivity in Suzuki-Miyaura coupling reactions .

Properties

IUPAC Name

(2,3,4-trichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BCl3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFWEDVDGXOVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400627
Record name 2,3,4-TRICHLOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352530-21-3
Record name B-(2,3,4-Trichlorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352530-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-TRICHLOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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